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Compound of Interest

Compound Name: 3-Isopropoxypropanenitrile

Cat. No.: B090267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Isopropoxypropanenitrile, a key chemical intermediate. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable insights for researchers and professionals in drug

development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of publicly accessible, experimentally derived NMR spectra for 3-
Isopropoxypropanenitrile, the following data is based on computational predictions. These

predictions provide a reliable estimation of the expected chemical shifts and are a valuable tool

for spectral interpretation.

¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of 3-Isopropoxypropanenitrile shows distinct signals

corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 3-Isopropoxypropanenitrile
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.65 Triplet 2H -O-CH₂-CH₂-CN

~3.60 Septet 1H -CH(CH₃)₂

~2.60 Triplet 2H -O-CH₂-CH₂-CN

~1.15 Doublet 6H -CH(CH₃)₂

Note: Predicted data is generated using online NMR prediction tools. Actual experimental

values may vary slightly.

¹³C NMR (Carbon NMR)
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Isopropoxypropanenitrile

Chemical Shift (ppm) Assignment

~118 CN

~70 -CH(CH₃)₂

~62 -O-CH₂-CH₂-CN

~22 -CH(CH₃)₂

~19 -O-CH₂-CH₂-CN

Note: Predicted data is generated using online NMR prediction tools. Actual experimental

values may vary slightly.

Infrared (IR) Spectroscopy
The infrared spectrum of 3-Isopropoxypropanenitrile provides key information about the

functional groups present in the molecule. The data presented here is from the NIST Chemistry

WebBook.[1]
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Table 3: IR Spectral Data for 3-Isopropoxypropanenitrile

Wavenumber (cm⁻¹) Intensity Assignment

~2975 Strong C-H stretch (alkane)

~2250 Medium C≡N stretch (nitrile)

~1120 Strong C-O stretch (ether)

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)
The mass spectrum of 3-Isopropoxypropanenitrile, obtained by electron ionization (EI),

reveals the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 3-Isopropoxypropanenitrile

m/z Relative Intensity Possible Fragment

113 Moderate [M]⁺ (Molecular Ion)

98 Moderate [M - CH₃]⁺

72 Strong [M - C₃H₇]⁺

58 Very Strong [C₃H₆O]⁺

43 Strong [C₃H₇]⁺ (Isopropyl cation)

Source: NIST Chemistry WebBook

The fragmentation pattern is consistent with the structure of 3-Isopropoxypropanenitrile,

showing characteristic losses of alkyl and alkoxy fragments.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques described.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-Isopropoxypropanenitrile (approximately 5-10 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is performed.

Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Number of Scans: Typically 16-64 scans are acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A delay of 1-2 seconds between scans is used.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to singlets for each carbon.

Spectral Width: Set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.

Relaxation Delay: A delay of 2-5 seconds is used.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As 3-Isopropoxypropanenitrile is a liquid, a neat spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed between the plates, and the sample spectrum is acquired.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry (MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a

direct insertion probe or through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Experimental Workflow Visualization
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Caption: Workflow for the spectral analysis of 3-Isopropoxypropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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